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Compound of Interest

Compound Name: Azonine

Cat. No.: B14745161 Get Quote

Azonine, a nine-membered unsaturated heterocycle, has intrigued chemists due to its potential

aromaticity and conformational flexibility. Its planar structure, a key determinant of its aromatic

character, has been a subject of both theoretical and experimental investigation. This guide

provides a comparative analysis of experimental data to objectively assess the planarity of the

azonine ring system, contrasting it with a known planar aromatic heterocycle, pyridine, and a

non-planar cycloalkane, cyclononane.

The planarity of a cyclic molecule is crucial for understanding its electronic properties,

particularly aromaticity, which arises from the delocalization of π-electrons in a planar, cyclic,

and conjugated system. For azonine, a molecule with 10 π-electrons, a planar conformation

would fulfill Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). However, the inherent

angle strain in a nine-membered ring presents a significant barrier to achieving perfect

planarity.

Comparative Analysis of Molecular Structures
To experimentally verify the planarity of azonine, we compare its structure with that of pyridine,

a classic planar aromatic heterocycle, and cyclononane, a flexible, non-planar cycloalkane. The

most definitive experimental technique for determining the three-dimensional structure of a

molecule in the solid state is single-crystal X-ray diffraction.

Data Presentation: Crystallographic Data Comparison
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The following table summarizes key structural parameters obtained from X-ray crystallographic

data for an N-substituted azonine derivative (N-ethoxycarbonylazonine), pyridine, and a

computed model of cyclononane. The dihedral angles of the ring atoms are particularly

indicative of planarity; a truly planar molecule will have dihedral angles of 0° or 180°.

Parameter
N-
Ethoxycarbonylazo
nine

Pyridine[1]
Cyclononane
(Computed)

Ring Atom Dihedral

Angles

Deviations from

planarity observed

All ring atoms are

coplanar, with dihedral

angles close to 0°.

Exhibits a variety of

non-planar

conformations with a

wide range of dihedral

angles.

Sum of Interior Bond

Angles

Significant deviation

from the ideal 1440°

for a planar nonagon.

720°, consistent with a

planar hexagon.

Varies depending on

the conformation, but

generally deviates

from that of a planar

structure.

Out-of-Plane

Distortion

The nitrogen atom

and some carbon

atoms show

significant

displacement from the

mean plane of the

ring.

All atoms lie within the

same plane.

Multiple atoms are

significantly out of any

defined plane.

Note: Specific numerical data for N-ethoxycarbonylazonine is not publicly available in a readily

accessible format but is described as non-planar in the referenced literature. The data for

cyclononane is based on computational models due to its conformational flexibility, which

makes obtaining a single crystal structure challenging.

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the

structural data.
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X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline

solid.

Methodology:

Crystal Growth: High-quality single crystals of the compound of interest are grown from a

supersaturated solution.

Data Collection: The crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector

as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map of the molecule. From this map, the positions of the individual atoms can be

determined and refined to yield a precise molecular structure, including bond lengths, bond

angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the chemical environment and spatial relationships of atoms in a molecule

in solution.

Methodology for Conformational Analysis:

Sample Preparation: The compound is dissolved in a suitable deuterated solvent.

1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including

1H, 13C, and various two-dimensional correlation experiments like COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) to assign the signals to specific atoms in the

molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect

Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are

conducted to identify protons that are close to each other in space (typically < 5 Å). The

intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance
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between the protons, providing powerful constraints for determining the molecule's

conformation in solution. For cyclic molecules, the presence or absence of specific NOEs

between ring protons can provide strong evidence for or against a planar conformation.

Visualization of Experimental Workflow and
Structural Comparison
To illustrate the process of determining molecular planarity and the structural differences

between the compared molecules, the following diagrams are provided.

Sample Preparation Structural Analysis

Data InterpretationSynthesis of Azonine Derivative Purification Crystal Growth

NMR Spectroscopy

X-ray Crystallography

Planarity Assessment

Click to download full resolution via product page

Figure 1. Experimental workflow for the verification of azonine's planar structure.
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Figure 2. Conceptual comparison of the ring structures of pyridine, N-ethoxycarbonylazonine,
and cyclononane.

Conclusion
The experimental evidence, primarily from X-ray crystallography of an N-substituted derivative,

strongly indicates that the azonine ring is not planar in the solid state. This deviation from

planarity is a consequence of the significant angle strain inherent in a nine-membered ring.

While NMR studies in solution would provide further insight into its conformational dynamics,

the crystallographic data provides a clear picture of its non-planar nature.

In contrast, pyridine serves as a textbook example of a planar aromatic heterocycle, with its

ring atoms perfectly coplanar. Cyclononane, lacking the constraints of π-conjugation, adopts a

variety of puckered, non-planar conformations to minimize steric and torsional strain.
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Therefore, while azonine possesses the requisite number of π-electrons for aromaticity

according to Hückel's rule, its inability to adopt a fully planar conformation in the solid state

suggests that its aromatic character may be diminished compared to truly planar aromatic

systems. The balance between the stabilizing effect of aromaticity and the destabilizing effect

of angle strain ultimately dictates the non-planar geometry of the azonine ring. Further studies

on the parent, unsubstituted azonine are necessary to fully elucidate the intrinsic planarity of

the ring system, but the available data on its derivatives provides compelling evidence for a

non-planar structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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